molecular formula C9H12N4O2 B11895435 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide CAS No. 5444-99-5

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide

Cat. No.: B11895435
CAS No.: 5444-99-5
M. Wt: 208.22 g/mol
InChI Key: OKOYNRQNJDSYAI-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the quinazoline family, which is known for its diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a carbonyl compound, the reaction proceeds through intermediate stages involving condensation and cyclization .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as mechanochemical synthesis, which involves grinding reactants together without solvents, have been explored. This method not only reduces the use of hazardous solvents but also enhances reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which have been studied for their enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in cells. This inhibition disrupts the replication of viral and cancer cells, leading to their death . Additionally, the compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide stands out due to its unique combination of biological activities, including antiviral, anticancer, and antibacterial properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthesizing new derivatives with enhanced activities .

Properties

CAS No.

5444-99-5

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxamide

InChI

InChI=1S/C9H12N4O2/c10-7(14)4-1-2-6-5(3-4)8(15)13-9(11)12-6/h4H,1-3H2,(H2,10,14)(H3,11,12,13,15)

InChI Key

OKOYNRQNJDSYAI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)N)C(=O)NC(=N2)N

Origin of Product

United States

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